
3-(2-Methyl-1h-indol-3-yl)cyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1H-indol-3-yl)cyclopentanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a cyclopentanone ring fused to an indole moiety, with a methyl group at the 2-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-indol-3-yl)cyclopentanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 2-methylphenylhydrazine and cyclopentanone. The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
3-(2-Methyl-1H-indol-3-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield 3-(2-Methyl-1H-indol-3-yl)cyclopent-2-enone, while reduction can produce 3-(2-Methyl-1H-indol-3-yl)cyclopentanol.
科学的研究の応用
3-(2-Methyl-1H-indol-3-yl)cyclopentanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Methyl-1H-indol-3-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
3-(1H-Indol-3-yl)cyclopentanone: Lacks the methyl group at the 2-position.
3-(2-Methyl-1H-indol-3-yl)cyclohexanone: Features a cyclohexanone ring instead of a cyclopentanone ring.
2-Methyl-1H-indole-3-carboxaldehyde: Contains an aldehyde group instead of a ketone.
Uniqueness
3-(2-Methyl-1H-indol-3-yl)cyclopentanone is unique due to the presence of both the indole and cyclopentanone moieties, which confer distinct chemical and biological properties. The methyl group at the 2-position of the indole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
6637-16-7 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
3-(2-methyl-1H-indol-3-yl)cyclopentan-1-one |
InChI |
InChI=1S/C14H15NO/c1-9-14(10-6-7-11(16)8-10)12-4-2-3-5-13(12)15-9/h2-5,10,15H,6-8H2,1H3 |
InChIキー |
QXPHPPJRWDZHOS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCC(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine](/img/structure/B11889045.png)
![6-Methyl-2H-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione](/img/structure/B11889050.png)
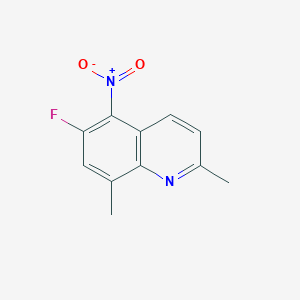
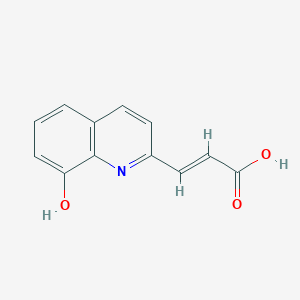

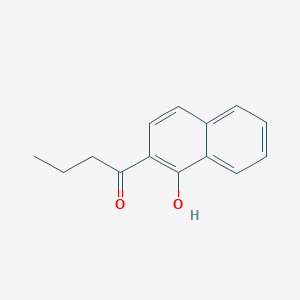
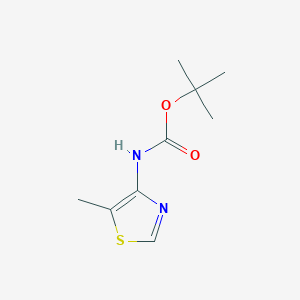

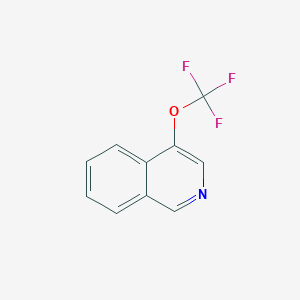
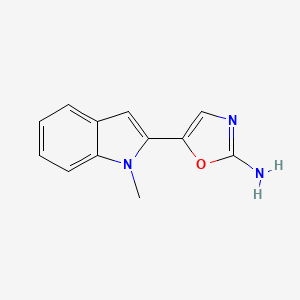
![1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11889102.png)
![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)
